molecular formula C20H22N4 B7467809 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine

Cat. No. B7467809
M. Wt: 318.4 g/mol
InChI Key: WQQOFYNHQPRAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine, also known as PPQ or PPQ-102, is a small molecule that has shown promising results in scientific research. This compound belongs to the quinazoline family and has a molecular weight of 344.45 g/mol. PPQ has been synthesized using various methods and has been found to have a wide range of potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have anti-inflammatory properties, and to be effective in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying various cellular processes. However, one limitation of using 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine.

Future Directions

There are several future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One area of interest is its potential as an anti-cancer agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has the ability to protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-pyrrolidin-1-ylethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine as a white crystalline solid. Other methods of synthesis include the use of different catalysts and reaction conditions.

Scientific Research Applications

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and viruses. 2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has also been found to have potential as a neuroprotective agent, and as a treatment for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24/h1-5,8-11H,6-7,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQOFYNHQPRAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.